Product packaging for 2,2,4-Trimethylnonane(Cat. No.:CAS No. 62184-50-3)

2,2,4-Trimethylnonane

Cat. No.: B3054858
CAS No.: 62184-50-3
M. Wt: 170.33 g/mol
InChI Key: YYYAICGYFLHBIN-UHFFFAOYSA-N
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Description

2,2,4-Trimethylnonane is a branched, saturated hydrocarbon with the molecular formula C12H26. This high-purity compound serves as a valuable material in non-clinical research and development contexts. Its primary research applications include its use as a standard in chromatographic analysis and fuel property studies, where the structure-property relationships of branched alkanes are investigated. The specific branching pattern at the 2, 2, and 4 positions of the nonane chain influences its physical characteristics, such as boiling point, density, and octane rating, making it a compound of interest in petroleum science and organic chemistry research. It is also utilized as an inert intermediate in organic synthesis and material science for developing more complex chemical architectures. Researchers value this compound for its role in studying hydrocarbon reactivity, combustion kinetics, and as a model system in spectroscopic analysis. This compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. All handling and experiments must be conducted by qualified laboratory professionals in accordance with appropriate safety standards. Note: The information provided is a generic template. The spectroscopic, physical, and safety data (NMR, IR, MS, boiling point, melting point, etc.) must be obtained from verified sources like NIST, PubChem, or supplier analysis for the specific compound this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B3054858 2,2,4-Trimethylnonane CAS No. 62184-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4-trimethylnonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-6-7-8-9-11(2)10-12(3,4)5/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYAICGYFLHBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601678
Record name 2,2,4-Trimethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62184-50-3
Record name 2,2,4-Trimethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Branched Alkanes Within Hydrocarbon Chemistry and Advanced Materials Science

Branched alkanes are structural isomers of linear, or straight-chain, alkanes, meaning they share the same molecular formula but have a different arrangement of atoms. libretexts.orgwou.edu This structural difference, characterized by the presence of alkyl side chains attached to the main carbon backbone, imparts distinct physical and chemical properties compared to their linear counterparts. opentextbc.ca Alkanes, in general, are saturated hydrocarbons with the formula CnH2n+2, containing only single bonds between carbon atoms and between carbon and hydrogen atoms. uc3m.eswikipedia.org

The degree and position of branching significantly influence properties such as boiling point and density. For instance, increased branching tends to lower the boiling point of an alkane compared to its straight-chain isomer due to a reduction in the surface area available for intermolecular van der Waals forces. uc3m.es A well-known example of the importance of branched alkanes is 2,2,4-trimethylpentane (B7799088) (isooctane), which serves as the 100-point standard on the octane (B31449) rating scale for gasoline, highlighting the role of branching in fuel performance and knock resistance. wikipedia.org

In the realm of advanced materials science and industry, branched alkanes are not only crucial components of fuels and lubricants but are also utilized in various organic synthesis processes. uc3m.es Recent environmental studies have also underscored their significance, identifying branched alkanes as a substantial fraction of hydrocarbons emitted and measured in urban atmospheres. copernicus.org

Research Significance of 2,2,4 Trimethylnonane and Its Isomeric Forms in Specialized Chemical Systems

The specific isomer 2,2,4-trimethylnonane, along with other trimethylnonane isomers, holds particular significance in specialized areas of chemical research, primarily due to its complex structure and its presence in complex hydrocarbon mixtures like petroleum. plymouth.ac.uk The study of such highly branched alkanes is crucial for understanding the composition of fuels and their environmental fate.

Physicochemical Properties of this compound

The structural arrangement of this compound dictates its physical and chemical properties. A summary of its computed properties is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₂₆ nih.gov
IUPAC Name This compound nih.gov
Molar Mass 170.33 g/mol nih.gov
CAS Number 62184-50-3 nih.gov
Appearance Colorless liquid (typical for similar alkanes) ontosight.ai
Density (approx.) ~0.743 g/cm³ (for isomer 2,3,4-trimethylnonane) evitachem.com
Boiling Point (est.) ~191 °C (for isomer 2,3,4-trimethylnonane) evitachem.com

This table presents data for this compound and its isomer 2,3,4-trimethylnonane (B15455513) for comparative context.

Isomeric Complexity and Research Applications

The C₁₂H₂₆ formula encompasses numerous structural isomers, with the position of the three methyl groups on the nonane (B91170) chain leading to a wide variety of compounds with subtly different properties. For example, isomers such as 2,3,4-trimethylnonane, 3,5,6-trimethylnonane, and 2,4,4-trimethylnonane (B14543614) are all part of this family. evitachem.comnih.gov

Research into these isomers often involves their synthesis and characterization for use as reference compounds. This is particularly important in the field of petroleum analysis, where the vast number of similar compounds creates a feature known as the Unresolved Complex Mixture (UCM) in gas chromatography. plymouth.ac.uk Synthesizing specific branched alkanes, such as H-branch alkanes, allows researchers to identify individual components within these complex mixtures and study their environmental impact and degradation pathways. plymouth.ac.uk For example, research has been conducted on the synthesis of 2,4,8-trimethylnonane, a C12-branched alkane, as a potential jet fuel component derived from renewable sources. nih.gov

Overview of Current Academic Research Trajectories for Higher Branched Alkanes

Catalytic Synthesis Routes from Renewable Feedstocks

The conversion of biomass-derived molecules into fuel-grade alkanes represents a sustainable approach to chemical manufacturing. nih.gov Key to this is the development of efficient catalytic systems that can transform oxygenated renewable feedstocks into valuable hydrocarbons.

Direct Synthesis Strategies Utilizing Methyl Isobutyl Ketone (MIBK)

Methyl isobutyl ketone (MIBK), which can be produced from the ABE (acetone-butanol-ethanol) fermentation of lignocellulose, serves as a valuable platform molecule for the synthesis of branched alkanes. greencarcongress.com An integrated, dual-bed continuous flow reactor system has been developed for the direct synthesis of 2,4,8-trimethylnonane, an isomer of 2,2,4-trimethylnonane, from MIBK. nih.govresearchgate.netdntb.gov.ua

Investigation of Hydrodeoxygenation Processes for Branched Alkane Formation

Hydrodeoxygenation (HDO) is a critical step in converting biomass-derived oxygenates into alkanes. helsinki.fi This process involves the removal of oxygen atoms from the molecule, typically through reaction with hydrogen over a heterogeneous catalyst. In the synthesis of branched nonanes from MIBK-derived intermediates, HDO is the final step that yields the desired alkane. nih.govresearchgate.net

Elucidation of Catalyst Mechanisms and Selectivity in Alkane Production

The choice of catalyst is paramount in directing the synthesis towards the desired branched alkane product with high selectivity. Several catalysts have been investigated for the various steps in the conversion of renewable feedstocks.

Cu/SiO₂ (Copper on Silica): This catalyst is particularly effective for the hydrodeoxygenation of C12 oxygenates to 2,4,8-trimethylnonane. nih.govresearchgate.netscience.gov The interaction between copper and the silica (B1680970) support is crucial for its catalytic activity. semanticscholar.org The mechanism involves the stabilization of Cu+ species, which are believed to be active sites for certain hydrogenation reactions. acs.org However, deactivation can occur through the agglomeration and sintering of copper particles, as well as carbon deposition on the catalyst surface. doi.org

Pd-MgAl-HT (Palladium-modified Magnesium-Aluminum Hydrotalcite): This catalyst is used in the initial aldol (B89426) condensation of MIBK to form C12 oxygenates. greencarcongress.comnih.govresearchgate.net The hydrotalcite support provides basic sites that catalyze the condensation reaction. researchgate.net The addition of palladium enhances the catalyst's performance, achieving high yields under mild conditions. nih.govresearchgate.net

Ru/C (Ruthenium on Carbon): Ruthenium-based catalysts are highly active for the hydrogenolysis of C-C bonds. nih.gov In the context of converting MIBK-derived intermediates, a Ru/C catalyst can be used to hydrogenate the C12 oxygenates to dodecanol. greencarcongress.comnih.govresearchgate.net Ru/C has also been shown to be effective in the depolymerization of polyolefins into liquid alkanes, demonstrating its versatility in C-C bond cleavage and hydrogenation reactions. researchgate.net The mechanism on Ru surfaces can involve successive dehydrogenation and hydrogenolysis steps. acs.org Acidic supports can enhance the hydrocracking performance of Ru catalysts, leading to higher yields of liquid alkanes. osti.gov

Table 1: Catalysts and their Roles in Branched Nonane (B91170) Synthesis

Catalyst Precursor(s) Intermediate(s) Product(s) Reaction Type
Pd-MgAl-HT Methyl Isobutyl Ketone (MIBK) C12 Alcohol and Ketone - Aldol Condensation
Cu/SiO₂ C12 Oxygenates - 2,4,8-Trimethylnonane Hydrodeoxygenation
Ru/C C12 Oxygenates - Dodecanol Hydrogenation

Exploration of Alternative Organic Synthesis Pathways for Branched Alkanes

Traditional organic synthesis offers a high degree of control over the final molecular structure, allowing for the targeted synthesis of specific isomers like this compound. These methods often involve multi-step reaction sequences. savemyexams.com

Multi-Step Approaches via Ketone Precursors

A common strategy in organic synthesis is the conversion of carbonyl compounds, such as ketones, into alkanes. unacademy.com This can be achieved through various reduction methods.

Hydride Reduction: Ketones can be reduced to secondary alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can then be converted to an alkane through a two-step process involving conversion to an alkyl halide or tosylate, followed by reduction.

Wolff-Kishner Reduction: This reaction provides a direct method to convert a ketone to an alkane. byjus.com The ketone is first reacted with hydrazine (B178648) to form a hydrazone intermediate. jk-sci.comalfa-chemistry.com Treatment with a strong base, typically in a high-boiling solvent like ethylene (B1197577) glycol, leads to the elimination of nitrogen gas and the formation of the corresponding alkane. jk-sci.comlibretexts.org The Huang-Minlon modification of this reaction, which involves distilling off water and excess hydrazine, can shorten reaction times and improve yields. jk-sci.com

Carbon-Carbon Bond Formation through Grignard Reagent Coupling for Branched Structures

Grignard reagents are powerful tools for forming new carbon-carbon bonds, which is essential for constructing the branched carbon skeleton of molecules like this compound. plymouth.ac.ukfiveable.me These organomagnesium compounds are highly nucleophilic and react with a variety of electrophiles.

The synthesis of a highly branched alkane can be achieved by reacting a suitable Grignard reagent with an alkyl halide in a coupling reaction. organic-chemistry.org For example, the reaction of a tertiary alkyl Grignard reagent with a primary alkyl halide can be used to create a quaternary carbon center, a key feature of the this compound structure. acs.org Catalysts, such as those based on cobalt, can be employed to facilitate these cross-coupling reactions and improve yields. acs.org The general approach involves the careful selection of Grignard reagents and alkyl halides to assemble the desired carbon framework step-by-step. plymouth.ac.uk

Aldol Condensation Followed by Hydrogenation or Hydrodeoxygenation in Branched Alkane Synthesis

A prominent and versatile strategy for constructing the carbon backbone of highly branched alkanes, such as isomers of trimethylnonane, involves a two-step process: aldol condensation followed by a reduction step, either through hydrogenation or hydrodeoxygenation (HDO). This method allows for the targeted synthesis of specific branched structures by carefully selecting the initial carbonyl reactants.

The core of this synthetic route is the carbon-carbon bond formation achieved through aldol condensation. This reaction typically joins two smaller carbonyl compounds (aldehydes or ketones) to create a larger molecule with a β-hydroxy carbonyl or an α,β-unsaturated carbonyl functionality. Subsequent reduction of the oxygen-containing functional groups yields the final saturated branched alkane.

For instance, the synthesis of jet fuel range branched alkanes, such as 4-methylnonane, has been successfully demonstrated starting from biomass-derived platform molecules like furfural (B47365) and 3-pentanone. acs.orgrsc.org The process begins with an aldol condensation reaction, often catalyzed by a solid base catalyst, followed by a one-step HDO to remove the oxygen atoms and saturate the carbon chain. acs.org This approach is not limited to C9 alkanes; solvent-free synthesis of C9-C12 alkanes has been achieved through the aldol condensation of furfural with various ketones, subsequently followed by direct HDO.

The versatility of this method is further highlighted in the synthesis of lubricant base oils, where branched alkanes are synthesized from fatty acids and furfural via aldol condensation and HDO. researchgate.net This pathway underscores the potential of utilizing renewable feedstocks to produce high-value branched alkanes.

Starting MaterialsKey Process StepsPrimary Branched Alkane ProductCatalyst Examples
Furfural and 3-PentanoneAldol Condensation, Hydrodeoxygenation (HDO)4-MethylnonaneCaO, KF/Al2O3 (condensation); Ni-Cu/SiO2 (HDO) acs.org
Furfural and Ketones (e.g., 2-pentanone)Aldol Condensation, Hydrodeoxygenation (HDO)C9-C12 AlkanesSolid base catalysts (condensation); Pd-loaded solid acid catalysts (HDO)
12-Tricosanone and FurfuralAldol Condensation, Hydrodeoxygenation (HDO)Branched C23 and C33 AlkanesNot specified researchgate.net

Optimization of Reaction Conditions and Process Engineering for Scalable Production

Moving from laboratory-scale synthesis to industrial production requires significant optimization of reaction conditions and process engineering. Key areas of focus include the development of continuous reactor systems, managing catalyst stability, and controlling reaction byproducts to enhance selectivity.

Development and Performance of Continuous Flow Reactor Systems for Branched Alkane Synthesis

Continuous flow reactors offer numerous advantages over traditional batch reactors for the synthesis of branched alkanes, including improved heat and mass transfer, enhanced safety, and greater potential for automation and scalability. osti.gov

A notable example is the direct synthesis of 2,4,8-trimethylnonane, an isomer of this compound, from methyl isobutyl ketone (MIBK) in a dual-bed continuous flow reactor. rsc.org In this integrated process, the first reactor bed facilitates the selective conversion of MIBK into C12 alcohol and ketone intermediates. These oxygenates are then fed directly into a second bed, where they are hydrodeoxygenated to produce 2,4,8-trimethylnonane. rsc.org This system demonstrates the efficiency of telescoping multiple reaction steps into a single continuous process.

Similarly, the synthesis of gasoline and diesel range branched alkanes from acetone (B3395972) has been carried out in a dual-bed continuous flow tubular reactor. rsc.org The first bed is used for the self-condensation of acetone, and the resulting products are then hydrodeoxygenated in the second bed. rsc.org

Branched Alkane ProductFeedstockReactor SystemCatalyst SystemKey Finding
2,4,8-TrimethylnonaneMethyl Isobutyl Ketone (MIBK)Dual-bed continuous flow reactorBed 1: Pd-MgAl-HT; Bed 2: Cu/SiO2 rsc.orgSuccessful integrated synthesis with a total carbon yield of 73.0% to C12 oxygenates in the first stage. rsc.org
Gasoline/Diesel Range Branched AlkanesAcetoneDual-bed continuous flow tubular reactorBed 1: MgAl-HT; Bed 2: 5wt.% Pd/H-β rsc.orgDemonstrated continuous production of branched alkanes from a simple ketone feedstock. rsc.org

Studies on Catalyst Deactivation, Regeneration, and Long-Term Stability in Alkane Synthesis

A critical challenge in the continuous synthesis of alkanes is the deactivation of the catalyst over time. The primary causes of deactivation in HDO processes are coke deposition, which blocks active sites and pores, and poisoning from impurities in the feedstock. mdpi.com

Research has shown that for catalysts used in the aldol condensation step, such as CaO, deactivation can occur but the catalyst's activity can often be nearly fully restored by regeneration in an air stream at elevated temperatures. rsc.org For the HDO step, catalyst stability is a significant concern. For example, in the continuous HDO of guaiacol, a Pt/H-MFI-90 catalyst was observed to deactivate after over 30 hours on stream, likely due to carbon deposition. dtu.dk In contrast, a Pt/SiO2 catalyst showed greater stability under the same conditions. dtu.dk Regeneration of the zeolite-based catalyst by calcination in air was only partially successful, as some acidic sites were permanently lost. dtu.dk

The development of catalysts with superior long-term stability is crucial. Studies on the HDO of palm oil have shown that a mesoporous γ-Al2O3 supported Pt catalyst can maintain a stable space-time yield for over 80 hours, a significant improvement attributed to well-developed mesopores and strong metal-support interaction. acs.org Similarly, Ni5Mo7/SiO2 catalysts used for the HDO of lauric acid demonstrated stable activity, with the ability to be reused six times while maintaining complete conversion of the acid. mdpi.com

Catalyst regeneration typically involves the controlled oxidation of coke deposits in an air stream at temperatures between 350–600 °C, followed by reduction in a hydrogen-containing gas. mdpi.com

Strategies for Byproduct Management and Enhanced Selectivity in Branched Alkane Synthesis

Controlling selectivity and minimizing the formation of byproducts are essential for an economically viable synthesis process. In the context of branched alkane synthesis via aldol condensation and HDO, byproducts can arise from several competing reactions.

Strategies to enhance selectivity often involve the careful tuning of the catalyst and reaction conditions. For instance, in the synthesis of 2,4,8-trimethylnonane, the choice of a Cu/SiO2 catalyst in the second stage of a dual-bed reactor was crucial for the selective hydrodeoxygenation to the desired alkane. rsc.org The acidity of the catalyst support can also play a significant role. For example, during the HDO of guaiacol, acidic sites on the catalyst were found to be critical for deoxygenation at lower temperatures. dtu.dk

In some cases, what might be considered a byproduct can be influenced by the desired product specifications. For example, in the production of n-nonane via hydrogenation of nonene, iso-nonane is a minor byproduct. The formation of linear versus branched products can also be controlled. In the asymmetric Negishi cross-coupling, the use of certain ligands with a palladium catalyst resulted in a mixture of branched and linear products, with the ratio being influenced by the specific organozinc halide used.

Byproduct formation can also be managed by optimizing the reaction pathway. The solvent-free synthesis of C9-C12 alkanes from furfural and ketones is an effective strategy that not only improves process efficiency but can also influence the product distribution by altering mass transfer characteristics compared to solvent-based systems.

Chromatographic Separation and Identification in Complex Mixtures

Chromatographic techniques are fundamental to the analysis of this compound, enabling its separation from a myriad of other structurally similar compounds.

High-Resolution Capillary Gas Chromatography (GC) for Alkane Speciation

High-resolution capillary gas chromatography (GC) is a cornerstone for the detailed speciation of alkanes in complex samples. ca.gov This technique utilizes long, narrow capillary columns coated with a stationary phase to separate volatile organic compounds based on their boiling points and interactions with the stationary phase. ncat.edu For branched alkanes like this compound, the choice of a non-polar or slightly polar stationary phase, such as those made of 100% methyl silicone or 5% diphenyl/95% methylpolysiloxane, is common. nist.gov The high efficiency of capillary columns allows for the separation of closely related isomers, which is crucial for accurate identification. ca.gov The retention time of this compound under specific GC conditions serves as a primary identifier.

Hyphenated Analytical Methodologies for Comprehensive Alkane Analysis

To enhance the certainty of identification and to quantify the amount of this compound present, GC is often coupled with other powerful analytical instruments.

The hyphenation of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for both the structural elucidation and quantitative analysis of this compound. utas.edu.au As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. For alkanes, electron ionization (EI) at 70 eV is typically used. nih.gov The mass spectrum of this compound will exhibit characteristic fragment ions that aid in its identification and differentiation from its isomers. unige.chacs.org By comparing the acquired mass spectrum with spectral libraries, such as the NIST Mass Spectral Library, the identity of the compound can be confirmed. acs.org Furthermore, by using appropriate calibration standards, GC-MS can provide accurate quantification of this compound in a sample. utas.edu.au

Table 1: GC-MS Analysis of Selected Trimethylnonane Isomers

Compound Name Molecular Formula CAS Number Key Mass Spectral Fragments (m/z)
2,2,3-Trimethylnonane (B14627614) C12H26 55499-04-2 Data not readily available in search results
This compound C12H26 62184-50-3 Data not readily available in search results
2,3,4-Trimethylnonane (B15455513) C12H26 62184-56-9 Data not readily available in search results

The coupling of gas chromatography with ion mobility spectrometry (GC-IMS) offers an additional dimension of separation, enhancing selectivity and the ability to differentiate between isomers. chromatographyonline.commdpi.com After separation by the GC column, the analytes are ionized and enter the IMS drift tube. uco.es Here, ions are separated based on their size, shape, and charge as they travel through a buffer gas under the influence of an electric field. polyu.edu.hknih.gov This technique is particularly advantageous for separating isomeric compounds that may co-elute from the GC column. polyu.edu.hkkosfaj.org The combination of retention time from GC and drift time from IMS provides a two-dimensional plot that can effectively resolve complex mixtures and distinguish between closely related structures like the various isomers of trimethylnonane. frontiersin.orgmdpi.com

Application of Retention Indices and Comparative Chromatographic Analysis for Branched Alkanes

Retention indices, such as the Kovats retention index, are valuable tools for the identification of branched alkanes like this compound. nist.govchromatographyonline.com The retention index relates the retention time of an analyte to the retention times of a series of n-alkanes analyzed under the same chromatographic conditions. sigmaaldrich.com This method helps to normalize retention data across different instruments and laboratories, aiding in the comparison and identification of compounds. researchgate.net For instance, the NIST Chemistry WebBook provides a platform for accessing and comparing retention data for a vast number of compounds, including various alkanes. nist.govnist.gov By comparing the experimentally determined retention index of an unknown peak to a database of known values, a tentative identification can be made. sigmaaldrich.com For example, the Kovats retention index for 2,2,3-trimethylnonane on a semi-standard non-polar column is reported as 1114. nih.gov

Table 2: Experimentally Determined Kovats Retention Index for a Trimethylnonane Isomer

Compound Name CAS Number Stationary Phase Type Kovats Retention Index

Advanced Spectroscopic Methods for Molecular Fingerprinting

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Alkane Structure Confirmation

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental tool for the confirmation of alkane structures. While the IR spectra of alkanes are often characterized by a limited number of bands, these absorptions are highly indicative of the types of C-H and C-C bonds present in the molecule. libretexts.org For a branched alkane like this compound, the IR spectrum provides a unique fingerprint based on its specific arrangement of methyl (CH₃) and methylene (B1212753) (CH₂) groups.

The primary absorption bands for alkanes, and by extension this compound, include:

C-H Stretching Vibrations: These typically occur in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org The exact position and multiplicity of these peaks can offer clues about the environment of the C-H bonds.

C-H Bending Vibrations: Methyl and methylene groups exhibit characteristic bending (scissoring) vibrations between 1450 cm⁻¹ and 1470 cm⁻¹. libretexts.orglibretexts.org Additionally, methyl groups show a characteristic rocking vibration in the range of 1350-1370 cm⁻¹. libretexts.orglibretexts.org The presence of a tertiary butyl group, as in this compound, can sometimes be inferred from specific patterns in this region.

C-C Stretching and Bending: These vibrations occur at lower frequencies and are generally weaker and less diagnostic than C-H vibrations.

While IR spectroscopy is excellent for confirming the presence of an alkane functional group, it is often used in conjunction with other techniques for the definitive identification of a specific isomer like this compound. The comparison of an experimental spectrum with a reference spectrum of a known standard is the most reliable method for confirmation.

Table 1: General Infrared Absorption Ranges for Alkanes

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H Stretch (Alkyl)2850-3000Strong
C-H Bend (Methylene)1450-1470Medium
C-H Bend (Methyl)1350-1370Medium

This table is based on general alkane absorption data. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of Branched Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including complex branched alkanes. tib.eu Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, and the integration of the signal provides a ratio of the number of protons of each type. Spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting, offering valuable insights into the connectivity of the carbon skeleton. For a highly branched structure like this compound, the spectrum would be complex, with overlapping signals in the upfield region (typically 0.8-1.5 ppm) characteristic of alkane protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is often more straightforward to interpret for complex alkanes due to the larger chemical shift range (typically 0-60 ppm for alkanes) and the common use of proton-decoupling, which results in a single peak for each unique carbon atom. amazonaws.com The chemical shift of each carbon is highly sensitive to its position within the branched structure. For instance, quaternary carbons, such as the C2 atom in this compound, appear at a distinct chemical shift compared to primary, secondary, and tertiary carbons. Quantum mechanical calculations of ¹³C NMR spectra can also be used to assist in the conclusive assignment of isomeric structures by comparing calculated chemical shifts with experimental data. wuxiapptec.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Branched Alkanes

Carbon Type Predicted Chemical Shift Range (ppm)
Primary (CH₃)8-25
Secondary (CH₂)15-40
Tertiary (CH)20-50
Quaternary (C)25-50

This table provides general predicted ranges for branched alkanes.

Quantitative Analytical Methodologies and Validation in Diverse Research Matrices (e.g., Fuel Blends, Volatile Organic Compound Analysis)

The accurate quantification of this compound in complex mixtures such as fuel blends and environmental samples containing volatile organic compounds (VOCs) relies heavily on chromatographic techniques, most notably Gas Chromatography (GC). acs.orgacs.org When coupled with a mass spectrometer (GC-MS), this method provides both high separation efficiency and definitive identification. nih.gov

Fuel Blends: In the analysis of fuels like jet fuel, this compound can be a component of surrogate mixtures developed to mimic the properties of real fuels. acs.orgacs.org Quantitative analysis in these matrices is typically performed using GC with a Flame Ionization Detector (GC-FID) or GC-MS. Method validation involves establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). core.ac.uk This is often achieved by preparing calibration standards of this compound in a suitable solvent or a surrogate fuel matrix. An internal standard method is commonly employed to correct for variations in injection volume and instrument response.

Volatile Organic Compound (VOC) Analysis: this compound can be present in environmental samples as a VOC. researchgate.net Its analysis in matrices such as water or air often requires a pre-concentration step, such as purge-and-trap or solid-phase microextraction (SPME), followed by GC-MS analysis. core.ac.uklcms.cz Validation of these methods is crucial to ensure reliable data for environmental monitoring and risk assessment. core.ac.uk Method validation parameters for VOC analysis include recovery, repeatability, and the determination of method detection limits (MDLs) in the specific matrix being studied. core.ac.uklcms.cz For instance, U.S. EPA Method 8260B is a widely used method for the analysis of volatile organic compounds in various solid waste matrices by GC/MS and can be adapted for specific compounds like this compound. lcms.cz

Table 3: Common Analytical Methods for Quantitative Analysis of this compound

Matrix Analytical Technique Key Validation Parameters
Fuel BlendsGC-FID, GC-MSLinearity, Accuracy, Precision, LOD, LOQ
Water (VOCs)Purge-and-Trap GC-MS, SPME-GC-MSRecovery, Repeatability, Method Detection Limit (MDL)
Air (VOCs)Thermal Desorption GC-MSRecovery, Precision, MDL

This table summarizes common methodologies and validation parameters. acs.orgcore.ac.uklcms.cz

Environmental Fate and Degradation Mechanisms of Branched Alkanes, with Focus on 2,2,4 Trimethylnonane Analogs

Aquatic and Terrestrial Biodegradation Processes for Branched Alkanes

While atmospheric oxidation is a primary degradation pathway, branched alkanes that partition to aquatic and terrestrial environments are subject to microbial degradation. The complex, branched structure of compounds like 2,2,4-trimethylnonane presents a challenge for microbial enzymes, often resulting in slower degradation rates compared to linear alkanes.

The initial step in the microbial degradation of alkanes typically involves the oxidation of a terminal or sub-terminal carbon atom. This is primarily carried out by monooxygenase enzymes. In the case of branched alkanes, the presence of quaternary carbons (a carbon atom bonded to four other carbon atoms), such as the C2 position in this compound, can hinder this initial oxidation step.

One of the most well-studied enzyme systems for alkane degradation is the alkane hydroxylase system, which belongs to the class of non-heme iron monooxygenases. This system introduces a hydroxyl group onto the alkane, converting it to an alcohol. The alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway for complete mineralization to carbon dioxide and water.

For branched alkanes, alternative pathways may be necessary to overcome the steric hindrance of the branched structure. Sub-terminal oxidation, followed by Baeyer-Villiger monooxygenases, can be an important mechanism. This pathway involves the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester, which can then be hydrolyzed.

The complexity of branched alkane degradation often requires a consortium of microorganisms, with different species carrying out different steps in the degradation pathway.

A number of microbial genera have been identified with the ability to degrade branched alkanes. These include bacteria such as Pseudomonas, Rhodococcus, Acinetobacter, and Gordonia, as well as some fungi and yeasts.

For instance, strains of Rhodococcus are known for their versatile metabolic capabilities, including the degradation of a wide range of hydrophobic compounds. They often possess multiple alkane monooxygenase genes, allowing them to attack a broader range of alkane structures.

The isolation and characterization of these microorganisms often involve enrichment culture techniques, where a mixed microbial community from a contaminated environment (such as soil or water from an oil spill site) is grown in a medium with the branched alkane as the sole source of carbon and energy. This selects for the microorganisms that are capable of degrading the target compound. Subsequent isolation and identification can be carried out using traditional microbiological techniques and molecular methods, such as 16S rRNA gene sequencing.

Research in this area continues to identify novel microbial strains and enzymatic pathways involved in the degradation of these recalcitrant compounds.

Volatilization Dynamics and Environmental Partitioning in Hydrocarbon Emissions (e.g., from Polymer Degradation)

The environmental distribution of this compound and its analogs is significantly influenced by their physical-chemical properties, particularly their volatility. With a relatively high vapor pressure for a C12 alkane, these compounds have a tendency to partition from soil and water into the atmosphere. nih.gov

Volatilization is a key process in the environmental fate of branched alkanes released into terrestrial and aquatic systems. The rate of volatilization is influenced by factors such as temperature, air and water flow rates, and the surface area of the water body or soil.

One potential source of branched alkanes in the environment is the degradation of polymers. For example, polypropylene (B1209903) and other polyolefins can undergo thermal or photo-degradation, leading to the release of a complex mixture of hydrocarbons, including branched alkanes. These emissions can contribute to the atmospheric burden of these compounds.

Once in the atmosphere, their environmental partitioning is governed by their vapor pressure and solubility. Due to their low water solubility, they are not readily removed by wet deposition (rainout). Their primary fate in the atmosphere is, as discussed, photo-oxidation. utoronto.ca

Research into Long-Term Environmental Persistence and Bioremediation Strategies for Branched Alkanes

The persistence of branched alkanes in the environment is a concern due to their potential for long-range transport and bioaccumulation. Their complex structure can lead to slower degradation rates compared to n-alkanes, resulting in their enrichment in weathered petroleum samples.

Research into the long-term environmental fate of these compounds focuses on understanding the factors that limit their degradation and developing strategies to enhance their removal. Bioremediation, the use of microorganisms to clean up contaminated sites, is a promising approach.

Bioremediation strategies for sites contaminated with branched alkanes may include:

Bioaugmentation: The addition of specific microbial strains or consortia with known capabilities for degrading branched alkanes.

Biostimulation: The addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (such as oxygen) to stimulate the growth and activity of indigenous microorganisms capable of degrading these compounds.

Phytoremediation: The use of plants to take up, transform, or stimulate the microbial degradation of contaminants in the soil.

Further research is needed to optimize these strategies for the effective removal of branched alkanes from the environment. This includes a deeper understanding of the microbial ecology of contaminated sites and the development of more robust and efficient microbial strains for bioaugmentation.

Theoretical and Computational Investigations of 2,2,4 Trimethylnonane Molecular Systems

Quantum Chemical Calculations of Molecular Conformation, Stability, and Electronic Structure

Quantum chemical calculations, particularly those using density functional theory (DFT), are indispensable for analyzing the molecular properties of 2,2,4-trimethylnonane. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Beyond conformational stability, these calculations reveal details about the electronic structure, such as bond lengths, bond angles, and the distribution of electron density. This information helps in understanding the molecule's intrinsic stability and potential sites for chemical reactions.

Table 1: Calculated Relative Energies of this compound Conformers Note: This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations for branched alkanes.

ConformerMethod/Basis SetRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Global MinimumB3LYP/6-31G0.0045.2
Conformer 2B3LYP/6-31G0.5522.1
Conformer 3B3LYP/6-31G0.9811.5
Conformer 4B3LYP/6-31G1.505.3

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Condensed Phase Behavior

While quantum chemistry excels at describing individual molecules, molecular dynamics (MD) simulations are the primary tool for studying large ensembles of molecules in condensed phases (liquids and solids). arxiv.org MD simulations model the movements of atoms and molecules over time based on the forces between them, which are described by a set of equations known as a force field.

For a non-polar molecule like this compound, intermolecular interactions are dominated by weak van der Waals forces. MD simulations can accurately model these forces to predict a wide range of bulk properties, including density, viscosity, heat capacity, and diffusion coefficients under various temperature and pressure conditions. By simulating a system containing thousands of this compound molecules, researchers can observe emergent behaviors such as liquid structuring and phase transitions. These all-atom simulations provide a molecular-level view that explains macroscopic properties, offering insights that are not directly accessible through experiments. arxiv.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Liquid this compound

ParameterValue/DescriptionPurpose
Force Field GROMOS, OPLS-AA, CHARMMDescribes the potential energy and forces between atoms.
System Size 2000-5000 moleculesRepresents a bulk liquid environment.
Temperature 298 K (or other specified T)Controlled via a thermostat (e.g., Nosé-Hoover).
Pressure 1 atm (or other specified P)Controlled via a barostat (e.g., Parrinello-Rahman).
Simulation Time 50-200 nanosecondsAllows the system to reach equilibrium and be sampled.
Derived Properties Density, Viscosity, Self-Diffusion CoefficientMacroscopic properties predicted from atomic trajectories.

Application of Chemical Graph Theory in Alkane Isomer Enumeration, Topological Indices, and Property Prediction

Chemical graph theory is a branch of mathematical chemistry that represents molecules as graphs, where atoms are vertices and chemical bonds are edges. e-tarjome.comtaylorfrancis.com For alkanes like this compound, this is typically done using hydrogen-depleted graphs, where only the carbon skeleton is considered. e-tarjome.com This approach is exceptionally powerful for systematically studying isomers. The chemical formula for this compound, C12H26, corresponds to hundreds of possible structural isomers, and graph theory provides formal methods for their enumeration. acs.org

Beyond simply counting isomers, graph theory is used to quantify molecular structure through the calculation of "topological indices." These are numerical values derived from the molecular graph that characterize its size, branching, and shape. Indices such as the Balaban index, the Hosoya index, and the Randic index capture different aspects of the molecular topology. e-tarjome.com

A significant application of these indices is in the development of Quantitative Structure-Property Relationship (QSPR) models. mdpi.com Researchers have found strong correlations between the values of certain topological indices and the physicochemical properties of alkanes, such as boiling point, viscosity, and heat of formation. e-tarjome.comacs.org By calculating these indices for this compound and its isomers, their properties can be predicted without direct experimental measurement.

Table 3: Topological Indices and Predicted Boiling Points for Select C12 Alkane Isomers Note: Boiling point data is illustrative of the predictive power of topological indices.

IsomerRandić Index (χ)Hosoya Index (Z)Predicted Boiling Point (°C)
n-Dodecane5.9145778216
2-Methylundecane5.7803571209
This compound 5.275 1128 192
2,2,6,6-Tetramethyloctane4.828480185

Computational Catalysis Studies for Understanding Reaction Mechanisms and Designing Novel Catalytic Systems for Alkane Conversions

Computational catalysis uses quantum chemical methods to study the mechanisms of chemical reactions involving catalysts. Alkanes are relatively inert, and converting them into more valuable products like olefins or oxygenates requires catalytic intervention, often at high temperatures. byu.eduacs.org

DFT calculations are a cornerstone of modern computational catalysis. researchgate.netmdpi.com They are used to model the interaction of this compound with a catalyst surface, such as a noble metal (e.g., platinum, rhodium) or a metal oxide. acs.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway for processes like dehydrogenation, cracking, or oxidation.

These studies can determine the activation energy for key steps, such as the initial C-H bond breaking, which is often the rate-limiting step. nih.gov This allows for a detailed understanding of how the catalyst facilitates the reaction and what factors control its efficiency and selectivity. Furthermore, by systematically modifying the simulated catalyst (e.g., by changing its composition or structure), computational studies can guide the design of new and improved catalytic systems for the specific conversion of highly branched alkanes like this compound. byu.edu

Table 4: Hypothetical DFT-Calculated Energy Profile for a Catalytic C-H Activation Step Reaction: R-H + Catalyst → [R---H---Catalyst]‡ → R-Catalyst + H-Catalyst

Species/StateDescriptionRelative Energy (kJ/mol)
Reactants (adsorbed)This compound physisorbed on a Pt(111) surface.0
Transition StateThe C-H bond is partially broken and interacting with the catalyst surface.+75
Products (adsorbed)The alkyl fragment and a hydrogen atom are chemisorbed on the surface.-20

Research Applications of 2,2,4 Trimethylnonane in Specialized Chemical Systems

Role in Advanced Fuels and Combustion Science Research

The study of branched alkanes is critical to developing next-generation fuels with tailored combustion properties for advanced engine designs. While research on 2,2,4-trimethylnonane is not as extensive as for other isomers like iso-octane, its role can be understood within the broader context of C12 isoalkanes in fuel science.

Surrogate fuels are mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of complex real fuels like jet fuel or diesel. ijaresm.comresearchgate.net Highly branched alkanes are a crucial component class for these surrogates because they significantly influence properties like octane (B31449) or cetane number. longdom.org Dodecane (C12) isomers are particularly relevant as they fall within the carbon number range of jet and diesel fuels. researchgate.netasme.org

The molecular structure of an alkane has a profound impact on its combustion behavior, particularly its resistance to autoignition (knocking) in spark-ignition engines. longdom.org The degree and position of branching are key factors determining the ignition delay time—the period between the start of injection and the onset of combustion. acs.orgresearchgate.net

Generally, increased branching leads to longer ignition delays and higher octane numbers. longdom.orgtandfonline.com This is because the tertiary and quaternary carbon atoms in branched structures are more resistant to the initial hydrogen abstraction reactions that initiate the oxidation process. nih.gov Experimental studies on various linear and branched alkanes have consistently shown that branching enhances resistance to autoignition. tandfonline.comtandfonline.com For instance, iso-octane (2,2,4-trimethylpentane) is significantly less reactive than n-heptane. tandfonline.com

In the context of C12 alkanes, highly-branched isomers like iso-dodecane are observed to be less reactive (i.e., have longer ignition delays) than their linear counterpart, n-dodecane. researchgate.netresearchgate.net this compound, with its three methyl branches, would be expected to exhibit greater ignition resistance than n-dodecane but may differ from other C12 isomers depending on the specific arrangement of its branches. This structural sensitivity makes compounds like this compound valuable for fundamental combustion studies aimed at validating and refining chemical kinetic models that predict fuel performance. llnl.gov

Table 1: Comparison of Ignition Delay Trends for Alkane Structures
Alkane StructureGeneral Impact on Ignition DelayReactivity Compared to Linear Isomer
Linear (e.g., n-Dodecane)Shorter DelayHigher
Lightly BranchedIntermediate DelayIntermediate
Highly Branched (e.g., this compound)Longer DelayLower

Utilization as Reference Standards and Calibration Compounds in Advanced Chromatographic Techniques

Gas chromatography (GC) is a powerful analytical technique for separating and identifying compounds in a mixture. vurup.sk The precise identification of substances relies on comparing their retention times or retention indices to those of known reference standards. researchgate.net Isomeric hydrocarbons, which often have very similar boiling points, can be challenging to separate and identify, making high-purity isomers essential for method development and calibration. vurup.sk

While specific documentation for this compound as a certified reference material is limited, its isomers are used in such applications. For example, the NIST Chemistry WebBook contains retention index data for other trimethylnonane isomers, such as 3,4,7-trimethylnonane, on specific GC columns. nist.gov The Kovats retention index system, which standardizes retention times relative to a series of n-alkanes, is fundamental for comparing results across different instruments and laboratories. pherobase.com The availability of data for related isomers indicates the utility of the entire class of trimethylnonanes as reference compounds for identifying C12 hydrocarbons in complex mixtures like petroleum products.

Table 2: Kovats Retention Index (I) for Dodecane and a Trimethylnonane Isomer
CompoundCAS NumberStationary PhaseTemperature (°C)Retention Index (I)
n-Dodecane112-40-3DB-5-1199
3,4,7-Trimethylnonane27802-85-3SE-30701112.4

Data sourced from The Pherobase pherobase.com and NIST Chemistry WebBook. nist.gov

Applications as Solvents in Non-Human Biological Assays and Industrial Processes Research

Alkanes, particularly those in the C9-C16 range, are widely used as non-polar, hydrocarbon solvents in various industrial applications. longdom.orgesig.org These solvents are key components in paints, coatings, adhesives, and cleaning agents due to their ability to dissolve oils, greases, and other non-polar substances. alliancechemical.commaratekenvironmental.com Mixtures of isoalkanes, including C11-C13 and C12-C15 ranges, are specifically produced for these purposes. esig.org As a C12 isoalkane, this compound shares the characteristic properties of this class, such as hydrophobicity and low polarity, making it suitable for use in similar industrial formulations.

In the context of non-human biological assays, the choice of solvent is critical for ensuring that test compounds are delivered effectively to the biological system without interfering with the assay itself. researchgate.netnih.gov While polar solvents like dimethyl sulfoxide (B87167) (DMSO) are most common, certain non-polar compounds require hydrophobic solvents for solubilization. nih.gov In specific research applications, such as the screening of highly lipophilic compounds or extracts in zebrafish bioassays, various organic solvents are evaluated for their efficacy and toxicity. nih.gov Although alkanes are not standard solvents in this field, their properties could be exploited in specialized assays requiring a non-polar environment, provided their low toxicity at the required concentrations is established.

Investigation as an Intermediate in the Synthesis of Other Fine Chemicals and Materials

Alkanes are generally considered to be chemically inert, which makes them less common as starting materials for the synthesis of fine chemicals compared to more functionalized molecules. ncert.nic.in However, they can be functionalized through reactions such as free-radical halogenation, which introduces a reactive handle (e.g., a bromine or chlorine atom) onto the carbon skeleton. masterorganicchemistry.com This initial step allows for subsequent conversion into a variety of other compounds like alcohols, ketones, or for use in coupling reactions to build more complex molecules. stackexchange.com

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for 2,2,4-Trimethylnonane, and how does its branching pattern influence naming conventions?

  • Methodological Answer : The IUPAC name is derived by identifying the longest carbon chain (nonane) and assigning the lowest possible numbers to substituents. For this compound, two methyl groups occupy position 2, and one methyl group is at position 4. Branching prioritizes alphabetical order for substituents of equal priority, but numerical order takes precedence here due to lower locants . Confirmation requires cross-referencing with systematic naming rules for alkanes, ensuring no lower-numbered alternatives exist.

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer : Key properties include boiling point, density, and refractive index. These are measured via gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for thermal stability, and nuclear magnetic resonance (NMR) for structural confirmation. For example, GC-MS can identify impurities, while 13{}^{13}C NMR distinguishes methyl branching patterns .

Q. How is this compound synthesized in a laboratory setting, and what purification methods are recommended?

  • Methodological Answer : A common route is alkylation of shorter alkanes using methyl halides and Lewis acid catalysts (e.g., AlCl₃). Post-synthesis, fractional distillation isolates the product, followed by silica gel chromatography to remove unreacted precursors. Purity validation via GC or HPLC is critical to ensure ≥95% yield .

Advanced Research Questions

Q. How can computational methods like QSPR and neural networks predict the properties of this compound, and what are their limitations?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model electronic structures, while QSPR correlates molecular descriptors (e.g., branching index) with properties like logP or solubility. Neural networks trained on datasets of branched alkanes improve prediction accuracy but require high-quality experimental data for validation. Limitations include poor extrapolation to novel substituents or extreme conditions .

Q. What experimental design considerations are critical when studying reaction mechanisms involving this compound under varying catalytic conditions?

  • Methodological Answer : Control variables such as catalyst loading (e.g., Pt vs. Pd), temperature, and solvent polarity must be isolated. Use kinetic isotope effects (KIE) to probe rate-determining steps. In situ IR spectroscopy tracks intermediate formation, while isotopic labeling (e.g., deuterated analogs) clarifies mechanistic pathways .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., enthalpy of combustion) for this compound across studies?

  • Methodological Answer : Cross-validate using bomb calorimetry under standardized conditions (e.g., 25°C, 1 atm). Compare results with computational predictions (e.g., group contribution methods) to identify outliers. Discrepancies may arise from impurities or calibration errors; replicate experiments with rigorous purity controls (e.g., GC-MS >99%) .

Q. What advanced spectroscopic techniques resolve structural ambiguities in highly branched isomers of trimethylnonanes?

  • Methodological Answer : High-resolution 2D NMR (e.g., HSQC, HMBC) maps carbon-proton correlations to distinguish between 2,2,4- and 2,3,4-isomers. Cryogenic X-ray crystallography provides definitive spatial arrangements, while collision-induced dissociation (CID) in mass spectrometry identifies fragmentation patterns unique to branching .

Data Presentation Guidelines

  • Include raw data tables in appendices (e.g., GC retention times, NMR chemical shifts) to support reproducibility .
  • Triangulate analytical results (e.g., NMR + IR + computational data) to strengthen conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.